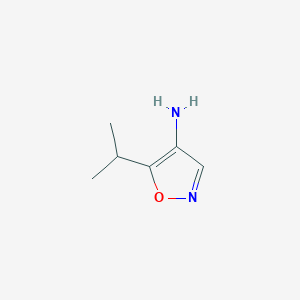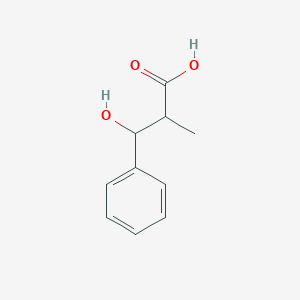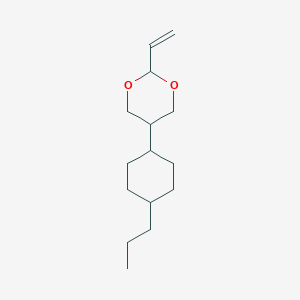
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a dioxane ring substituted with an ethenyl group and a trans-4-propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-ethylcyclohexyl)-, trans-
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-butylcyclohexyl)-, trans-
Uniqueness
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interactions are required.
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3 |
Clave InChI |
SXNQMJINBAVUAI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2COC(OC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)


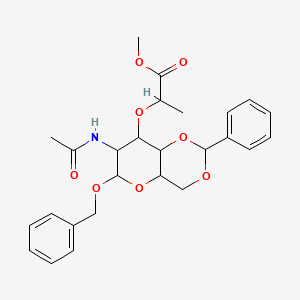

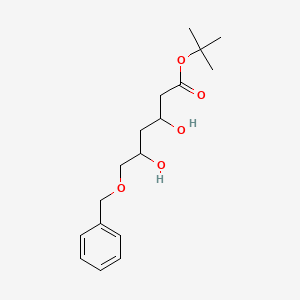

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)
